molecular formula C19H16N2O5 B3295914 5-[(4-methylphenoxy)methyl]-N-(3-nitrophenyl)furan-2-carboxamide CAS No. 890614-90-1

5-[(4-methylphenoxy)methyl]-N-(3-nitrophenyl)furan-2-carboxamide

Cat. No. B3295914
CAS RN: 890614-90-1
M. Wt: 352.3 g/mol
InChI Key: BYSIACOGGDRNRC-UHFFFAOYSA-N
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Description

5-[(4-methylphenoxy)methyl]-N-(3-nitrophenyl)furan-2-carboxamide, also known as MNFC, is a chemical compound that has gained significant attention in recent years due to its potential use in scientific research. MNFC is a synthetic compound that belongs to the furan class of organic compounds. It has a molecular formula of C21H17N2O5 and a molecular weight of 387.37 g/mol. MNFC has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for further research.

Mechanism of Action

The mechanism of action of 5-[(4-methylphenoxy)methyl]-N-(3-nitrophenyl)furan-2-carboxamide is not fully understood, but studies have suggested that it works by inhibiting the activity of certain enzymes involved in cancer cell growth and survival. 5-[(4-methylphenoxy)methyl]-N-(3-nitrophenyl)furan-2-carboxamide has been found to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. 5-[(4-methylphenoxy)methyl]-N-(3-nitrophenyl)furan-2-carboxamide has also been found to inhibit the activity of the enzyme HDAC6, which is involved in the regulation of gene expression.
Biochemical and Physiological Effects:
In addition to its anti-cancer activity, 5-[(4-methylphenoxy)methyl]-N-(3-nitrophenyl)furan-2-carboxamide has been found to exhibit a range of other biochemical and physiological effects. Studies have shown that 5-[(4-methylphenoxy)methyl]-N-(3-nitrophenyl)furan-2-carboxamide has anti-inflammatory activity, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. 5-[(4-methylphenoxy)methyl]-N-(3-nitrophenyl)furan-2-carboxamide has also been found to exhibit neuroprotective activity, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 5-[(4-methylphenoxy)methyl]-N-(3-nitrophenyl)furan-2-carboxamide in lab experiments is its potent anti-cancer activity. 5-[(4-methylphenoxy)methyl]-N-(3-nitrophenyl)furan-2-carboxamide has been found to exhibit anti-cancer activity at low concentrations, making it a cost-effective candidate for further research. However, one of the limitations of using 5-[(4-methylphenoxy)methyl]-N-(3-nitrophenyl)furan-2-carboxamide in lab experiments is its potential toxicity. 5-[(4-methylphenoxy)methyl]-N-(3-nitrophenyl)furan-2-carboxamide has been found to exhibit cytotoxicity at high concentrations, making it important to carefully control the dosage used in experiments.

Future Directions

There are several future directions for research on 5-[(4-methylphenoxy)methyl]-N-(3-nitrophenyl)furan-2-carboxamide. One area of research is the development of 5-[(4-methylphenoxy)methyl]-N-(3-nitrophenyl)furan-2-carboxamide analogs with improved properties, such as increased potency and reduced toxicity. Another area of research is the investigation of the mechanism of action of 5-[(4-methylphenoxy)methyl]-N-(3-nitrophenyl)furan-2-carboxamide, which could lead to the development of new cancer therapies. Additionally, research could focus on the use of 5-[(4-methylphenoxy)methyl]-N-(3-nitrophenyl)furan-2-carboxamide in combination with other drugs to enhance its anti-cancer activity. Finally, research could investigate the potential use of 5-[(4-methylphenoxy)methyl]-N-(3-nitrophenyl)furan-2-carboxamide in the treatment of other diseases, such as inflammatory and neurodegenerative diseases.

Scientific Research Applications

5-[(4-methylphenoxy)methyl]-N-(3-nitrophenyl)furan-2-carboxamide has been found to exhibit a range of properties that make it useful for scientific research. One of the most promising applications of 5-[(4-methylphenoxy)methyl]-N-(3-nitrophenyl)furan-2-carboxamide is in the field of cancer research. Studies have shown that 5-[(4-methylphenoxy)methyl]-N-(3-nitrophenyl)furan-2-carboxamide has potent anti-cancer activity against a range of cancer cell lines, including breast cancer, lung cancer, and colon cancer. 5-[(4-methylphenoxy)methyl]-N-(3-nitrophenyl)furan-2-carboxamide has also been found to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death.

properties

IUPAC Name

5-[(4-methylphenoxy)methyl]-N-(3-nitrophenyl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O5/c1-13-5-7-16(8-6-13)25-12-17-9-10-18(26-17)19(22)20-14-3-2-4-15(11-14)21(23)24/h2-11H,12H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYSIACOGGDRNRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCC2=CC=C(O2)C(=O)NC3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[(4-methylphenoxy)methyl]-N-(3-nitrophenyl)furan-2-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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